

Application Notes and Protocols: Cy5.5 Azide Stock Solutions

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Compound of Interest

Compound Name: Cy5.5 azide

Cat. No.: B14094845

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Introduction

Cy5.5 azide is a near-infrared (NIR) fluorescent dye functionalized with an azide group, making it an invaluable tool for the specific labeling of biomolecules through "click chemistry." Its fluorescence in the NIR region (excitation ~675-684 nm, emission ~694-710 nm) is particularly advantageous for biological applications due to reduced autofluorescence from cells and tissues, enabling deeper tissue penetration and higher signal-to-noise ratios.^{[1][2]} This makes **Cy5.5 azide** a reagent of choice for a variety of applications, including in vivo imaging, flow cytometry, and fluorescence microscopy.

This document provides detailed protocols for the preparation, storage, and handling of **Cy5.5 azide** stock solutions, along with a representative protocol for the labeling of alkyne-modified proteins via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Physicochemical and Spectroscopic Data

Quantitative data for **Cy5.5 azide** is summarized in the table below. Note that values may vary slightly between suppliers.

Property	Value	Source
Molecular Weight (g/mol)	701.34 - 985.13	[2] [3] [4] [5]
Excitation Maximum (λ_{ex} , nm)	678 - 684	[1] [2] [4] [5]
Emission Maximum (λ_{em} , nm)	694 - 710	[1] [2] [4] [5]
Molar Extinction Coefficient (ϵ , $M^{-1}cm^{-1}$)	190,000 - 209,000	[1] [2] [4]
Solubility	Soluble in DMSO, DMF; Insoluble in water	[1] [3] [4]
Storage Conditions	-20°C, desiccated, protected from light	[1] [3] [4] [5]

Experimental Protocols

Protocol 1: Preparation of a Cy5.5 Azide Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **Cy5.5 azide** in dimethyl sulfoxide (DMSO).

Materials:

- **Cy5.5 azide** solid
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Microcentrifuge tubes
- Vortex mixer
- Pipettes and tips

Procedure:

- Pre-handling Preparations: Before handling, consult the Safety Data Sheet (SDS) for cyanine dyes.[\[6\]](#)[\[7\]](#) All handling of the solid dye and its solutions should be performed in a

designated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.^[6]

- **Weighing:** Carefully weigh the desired amount of **Cy5.5 azide** solid in a microcentrifuge tube. To minimize inhalation of any dust, this should be done in a fume hood.^[6]
- **Reconstitution:** Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube to achieve a 10 mM concentration. For example, to prepare a 10 mM stock solution from 1 mg of **Cy5.5 azide** with a molecular weight of 701.34 g/mol, add approximately 142.6 µL of DMSO.
- **Dissolution:** Vortex the tube thoroughly until the solid is completely dissolved. Gentle warming may be applied if necessary.
- **Storage:** Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light and moisture.^{[1][3][4][5]} When stored properly, the stock solution is stable for several months.

Protocol 2: Labeling of Alkyne-Modified Proteins with Cy5.5 Azide via CuAAC

This protocol provides a general procedure for labeling alkyne-modified proteins in a cell lysate. Optimization may be required for specific applications.

Materials:

- Alkyne-modified protein sample (e.g., in cell lysate)
- **Cy5.5 azide** stock solution (10 mM in DMSO)
- Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in water)
- Sodium ascorbate stock solution (300 mM in water, prepare fresh)
- Phosphate-Buffered Saline (PBS), pH 7.4

- Methanol and/or Chloroform for protein precipitation
- 1.5 mL microcentrifuge tubes

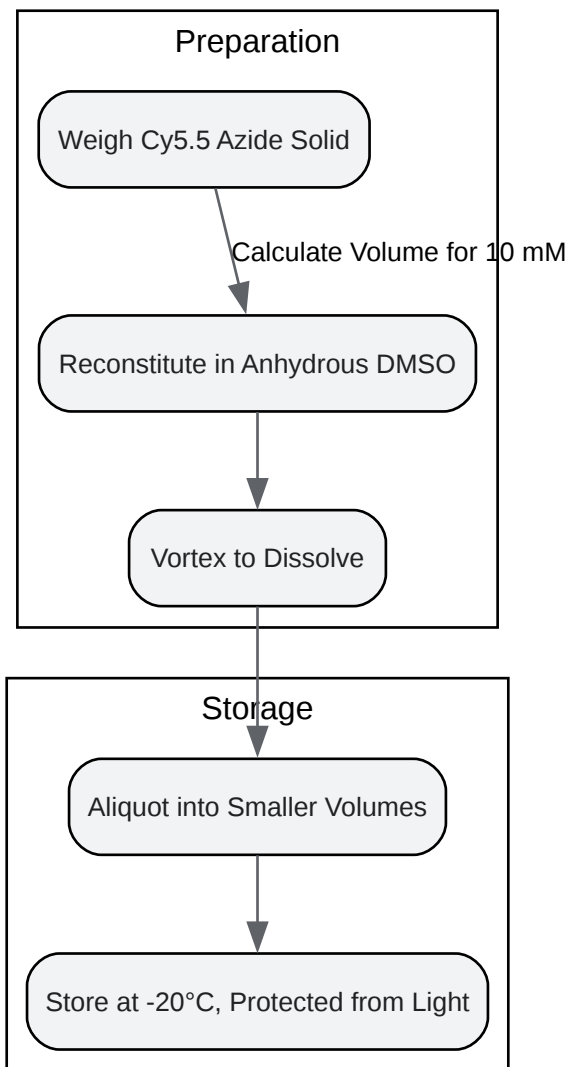
Procedure:

- Prepare the Reaction Cocktail: In a 1.5 mL microcentrifuge tube, combine the following reagents in the specified order. The volumes below are for a final reaction volume of 200 μ L.
 - Protein lysate containing alkyne-modified protein: 50 μ L
 - PBS (pH 7.4): to a final volume of 170 μ L
 - **Cy5.5 azide** stock solution (10 mM): 1 μ L (for a final concentration of 50 μ M)
- Add Copper and Ligand:
 - Add 10 μ L of 100 mM THPTA solution and vortex briefly.
 - Add 10 μ L of 20 mM CuSO₄ solution and vortex briefly.
- Initiate the Reaction:
 - Add 10 μ L of freshly prepared 300 mM sodium ascorbate solution to initiate the click reaction.
 - Vortex the tube briefly to ensure thorough mixing.
- Incubation:
 - Protect the reaction from light by wrapping the tube in aluminum foil or using an amber tube.
 - Incubate at room temperature for 30-60 minutes with gentle shaking.
- Protein Precipitation (to remove unreacted dye):
 - Add 600 μ L of methanol to the 200 μ L reaction mixture and vortex.

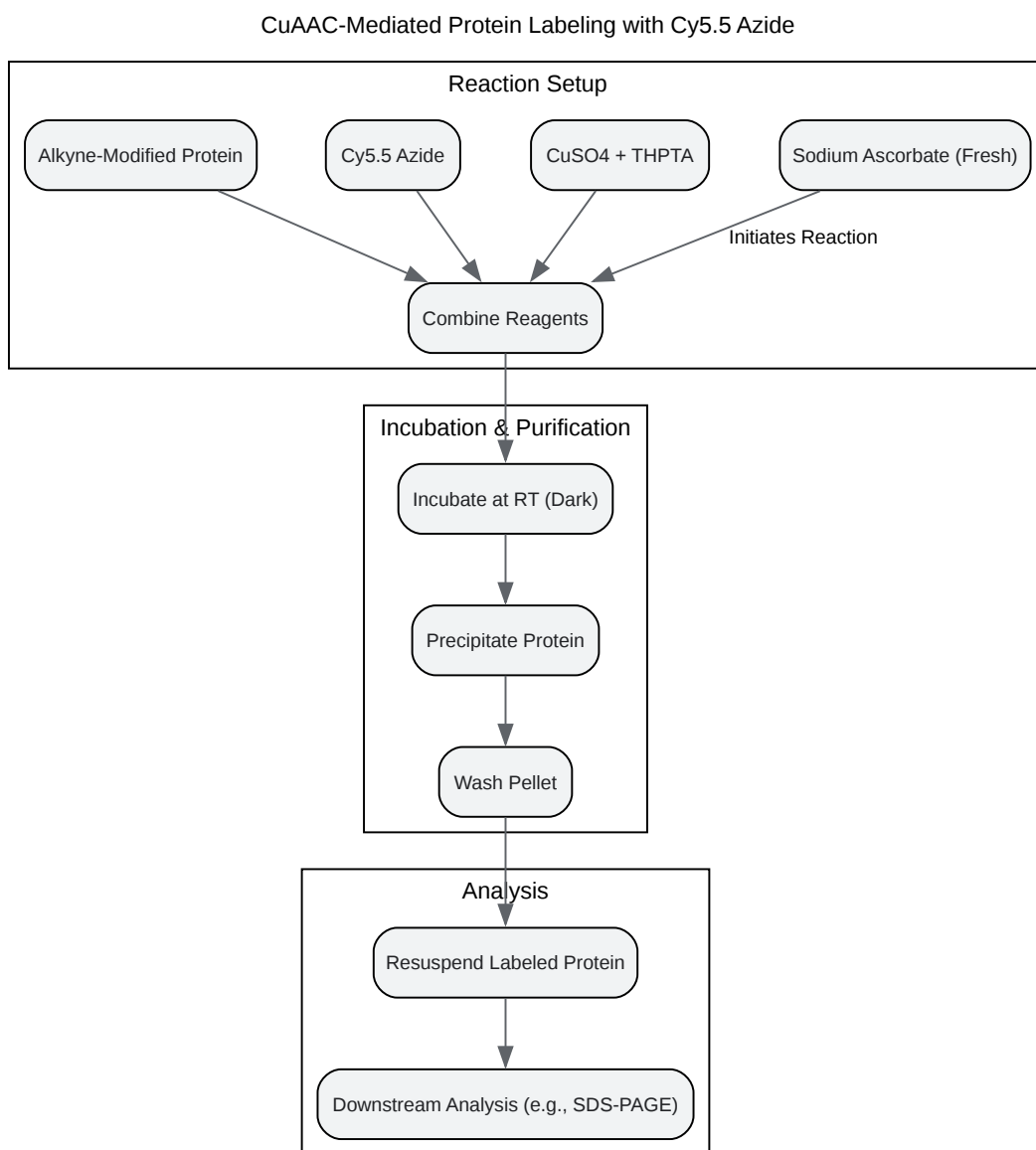
- Add 150 μ L of chloroform and vortex.
- Add 400 μ L of deionized water and vortex.
- Centrifuge at 13,000-20,000 x g for 5 minutes. A protein pellet will form at the interface.
- Carefully remove the upper aqueous layer.
- Add another 450 μ L of methanol, vortex, and centrifuge again for 5 minutes.
- Carefully remove and discard the supernatant.
- Sample Preparation for Analysis:
 - Air-dry the protein pellet for at least 15 minutes.
 - The labeled protein pellet can be stored at -20°C or resuspended in an appropriate buffer (e.g., SDS-PAGE loading buffer) for downstream analysis like in-gel fluorescence scanning.

Visualizations

Workflow for Preparing Cy5.5 Azide Stock Solution

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Caption: Workflow for preparing **Cy5.5 azide** stock solution.



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Caption: Workflow for labeling alkyne-modified proteins.

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